molecular formula C10H12FNO B2635907 5-Fluoro-8-methoxy-1,2,3,4-tetrahydroisoquinoline CAS No. 1368777-04-1

5-Fluoro-8-methoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2635907
CAS No.: 1368777-04-1
M. Wt: 181.21
InChI Key: MVDCREAXVBZKJL-UHFFFAOYSA-N
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Description

5-Fluoro-8-methoxy-1,2,3,4-tetrahydroisoquinoline (5F-8MeO-THIQ) is a fluorinated and methoxylated derivative of the tetrahydroisoquinoline (THIQ) scaffold, a structural motif prevalent in bioactive compounds targeting neurological, cardiovascular, and metabolic pathways. The fluorine atom at position 5 and methoxy group at position 8 likely influence its electronic properties, lipophilicity, and binding interactions, making it a candidate for medicinal chemistry optimization .

Properties

IUPAC Name

5-fluoro-8-methoxy-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO/c1-13-10-3-2-9(11)7-4-5-12-6-8(7)10/h2-3,12H,4-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVDCREAXVBZKJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2CNCCC2=C(C=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1368777-04-1
Record name 5-fluoro-8-methoxy-1,2,3,4-tetrahydroisoquinoline
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-8-methoxy-1,2,3,4-tetrahydroisoquinoline typically involves multicomponent reactions that allow for the functionalization of the tetrahydroisoquinoline core. One common method includes the use of transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies. These reactions often involve the direct coupling of the C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles in the presence of cooxidants like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes mentioned above. The use of continuous flow reactors and other advanced technologies could enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-8-methoxy-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted tetrahydroisoquinolines .

Scientific Research Applications

Pharmacological Applications

1. Analgesic Properties
5-Fluoro-8-methoxy-1,2,3,4-tetrahydroisoquinoline has been identified as a selective κ-opioid receptor agonist. This property is significant as it suggests potential use in pain management without the addictive side effects commonly associated with traditional opioids like morphine. In animal studies, this compound demonstrated considerable analgesic activity while minimizing adverse effects such as dependence and addiction .

2. Neuroprotective Effects
Research indicates that tetrahydroisoquinoline derivatives, including 5-fluoro-8-methoxy variants, show promise in treating neurodegenerative diseases such as Alzheimer's disease. These compounds exhibit neuroprotective, anti-inflammatory, and antioxidative properties that target altered signaling pathways involved in neurodegeneration. The ability to mitigate oxidative stress and inflammation positions them as potential therapeutic agents for cognitive disorders .

3. Antiviral and Antitumor Activities
Tetrahydroisoquinoline derivatives have also been explored for their antiviral and antitumor properties. Studies have highlighted their effectiveness against various viral infections and cancer cell lines, suggesting a broad spectrum of biological activities that could be harnessed for therapeutic purposes .

Case Study 1: Pain Management

In a study evaluating the analgesic efficacy of 5-fluoro-8-methoxy-1,2,3,4-tetrahydroisoquinoline in mice models, researchers found that the compound significantly reduced pain responses compared to control groups. The results indicated that this compound could serve as a viable alternative to traditional opioids in clinical settings due to its lower risk of addiction .

Case Study 2: Neurodegenerative Disease Treatment

Another investigation focused on the neuroprotective effects of tetrahydroisoquinoline derivatives in models of Alzheimer's disease. The study demonstrated that these compounds could reduce neuronal damage and improve cognitive function through modulation of inflammatory pathways. This suggests their potential as therapeutic agents in neurodegenerative disorders .

Mechanism of Action

The mechanism of action of 5-Fluoro-8-methoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The THIQ scaffold permits diverse substitutions, enabling tailored biological activities. Below is a detailed comparison of 5F-8MeO-THIQ with structurally or functionally related analogs:

Structural Analogs and Substitution Effects

Compound Name Substituents Molecular Formula Key Properties/Activities Synthesis Route Reference
8-Fluoro-3,4-dihydroisoquinoline F (C8), unsaturated ring C₉H₈FN Intermediate for CNS drug candidates; undergoes fluorine-amine exchange Lithiation-based synthesis
CKD712 1-(α-naphthylmethyl), 6,7-diOH C₂₁H₂₁NO₂ Induces VEGF production, wound healing Multi-step alkylation/oxidation
5-Fluoro-8-carboxylic acid THIQ HCl F (C5), COOH (C8) C₁₀H₁₁ClFNO₂ Carboxylic acid derivative; supplier data Not detailed (commercial product)
5-Chloro-8-methoxy-THQ HCl Cl (C5), OMe (C8) C₁₀H₁₃Cl₂NO Chloro-methoxy analog (quinoline core) Halogenation/methoxylation
5-Bromo-8-fluoro-2-Me-THIQ Br (C5), F (C8), Me (C2) C₁₀H₁₁BrFN Halogen-rich; potential CNS modulation Unspecified (commercial product)

Key Differences and Implications

  • Substituent Position: Fluorine at C5 (5F-8MeO-THIQ) vs. C8 (8-Fluoro-THIQ): Positional isomerism significantly alters electronic effects. C8-fluoro derivatives are precursors for amine exchange reactions to introduce cyclic amino groups, enhancing CNS activity . In contrast, C5-fluoro substitution (as in 5F-8MeO-THIQ) may stabilize the aromatic ring against metabolic oxidation.
  • Biological Activity :

    • CKD712 accelerates wound healing via VEGF induction, linked to AMPK/HO-1 pathways . In contrast, 8-fluoro-THIQ derivatives are optimized for CNS applications (e.g., dopamine receptor modulation), highlighting substituent-driven functional specialization .
    • Halogenated analogs (e.g., 5-Bromo-8-fluoro-2-Me-THIQ) prioritize halogen bonding for target engagement, whereas carboxylic acid derivatives (e.g., 5F-8-carboxylic acid THIQ HCl) may serve as prodrugs or metal chelators .
  • Synthesis Complexity :

    • Lithiation-based routes (for 8-fluoro-THIQ) enable regioselective fluorine introduction , while CKD712’s naphthylmethyl group requires multi-step alkylation . Methoxylation at C8 in 5F-8MeO-THIQ likely involves nucleophilic substitution or Ullmann coupling, depending on precursor availability.

Biological Activity

5-Fluoro-8-methoxy-1,2,3,4-tetrahydroisoquinoline (FF-6) is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides an overview of its biological activity based on various research findings, including in vitro studies, structure-activity relationships (SAR), and case studies.

Chemical Structure and Properties

5-Fluoro-8-methoxy-1,2,3,4-tetrahydroisoquinoline is characterized by the presence of a fluorine atom and a methoxy group on the tetrahydroisoquinoline skeleton. This structural configuration is significant as it influences the compound's interaction with biological targets.

Anticancer Activity

Research has shown that tetrahydroisoquinoline derivatives exhibit varying degrees of anticancer activity. In particular:

  • In vitro Studies : FF-6 has been evaluated against several cancer cell lines, including MCF-7 (breast cancer) and Ishikawa (endometrial adenocarcinoma). The compound demonstrated promising antiproliferative effects with an IC50 value lower than that of Tamoxifen, a standard treatment for breast cancer. Specifically, compounds derived from tetrahydroisoquinolines showed IC50 values ranging from 0.21 to 5.14 μg/ml against these cell lines .
  • Mechanism of Action : The anticancer effects are attributed to the compound's ability to inhibit estrogen receptors (ER-α and ER-β), which play a crucial role in the proliferation of hormone-dependent cancers. Docking studies indicated favorable interactions between FF-6 and these receptors, suggesting a mechanism involving competitive inhibition .

Antimicrobial Activity

FF-6 has also been investigated for its antimicrobial properties:

  • In vitro Antimicrobial Assays : Studies have indicated that certain tetrahydroisoquinoline derivatives exhibit significant antibacterial activity against various strains of bacteria. For instance, derivatives similar to FF-6 showed better inhibitory effects than standard antibiotics like Neomycin against pathogens such as Klebsiella planticola and Pseudomonas aeruginosa .

Structure-Activity Relationship (SAR)

The biological activity of FF-6 can be further understood through SAR studies:

Modification Effect on Activity
FluorinationEnhances lipophilicity and receptor binding
Methoxy Group AdditionIncreases solubility and bioavailability
Variations at N-2, C-3, C-4Modulates potency against specific cancer types

Research indicates that modifications at specific positions on the tetrahydroisoquinoline ring can significantly enhance or diminish biological activity. For example, the introduction of different substituents at the nitrogen or carbon positions can lead to improved potency against resistant strains of cancer cells .

Case Study 1: Breast Cancer Treatment

In a comparative study involving multiple tetrahydroisoquinoline derivatives, FF-6 was evaluated alongside Tamoxifen. Results demonstrated that FF-6 exhibited superior antiproliferative activity in MCF-7 cells with an IC50 value of 0.23 μg/ml compared to Tamoxifen’s 5.14 μg/ml. This suggests potential for FF-6 as a more effective therapeutic agent in treating estrogen receptor-positive breast cancers .

Case Study 2: Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of various tetrahydroisoquinoline derivatives against clinical isolates of Pseudomonas aeruginosa. FF-6 derivatives showed significant inhibition at concentrations lower than those required for traditional antibiotics, indicating their potential as novel antimicrobial agents .

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